molecular formula C5H11BO3 B13476298 (3-Ethoxyprop-1-en-2-yl)boronic acid

(3-Ethoxyprop-1-en-2-yl)boronic acid

Cat. No.: B13476298
M. Wt: 129.95 g/mol
InChI Key: LMTIYHYXVITLIC-UHFFFAOYSA-N
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Description

(3-Ethoxyprop-1-en-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 3-ethoxyprop-1-en-2-yl moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxyprop-1-en-2-yl)boronic acid typically involves the reaction of a suitable boronic ester or boronate with an appropriate alkene precursor. One common method is the hydroboration of an alkene followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Mechanism of Action

Properties

Molecular Formula

C5H11BO3

Molecular Weight

129.95 g/mol

IUPAC Name

3-ethoxyprop-1-en-2-ylboronic acid

InChI

InChI=1S/C5H11BO3/c1-3-9-4-5(2)6(7)8/h7-8H,2-4H2,1H3

InChI Key

LMTIYHYXVITLIC-UHFFFAOYSA-N

Canonical SMILES

B(C(=C)COCC)(O)O

Origin of Product

United States

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